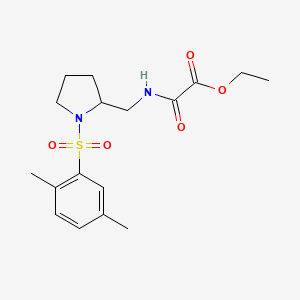

Ethyl 2-(((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate

Descripción

BenchChem offers high-quality Ethyl 2-(((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-4-24-17(21)16(20)18-11-14-6-5-9-19(14)25(22,23)15-10-12(2)7-8-13(15)3/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKVTYWMWOTKCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the key steps and optimized reaction conditions for synthesizing Ethyl 2-(((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)amino)-2-oxoacetate?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of a pyrrolidine scaffold functionalized with a sulfonyl group. Key steps include:

- Sulfonylation : Introducing the 2,5-dimethylphenylsulfonyl group to the pyrrolidine ring under basic conditions (e.g., using triethylamine in dichloromethane at 0–5°C) .

- Amination : Coupling the sulfonylated pyrrolidine with an amino-oxoacetate derivative via reductive amination or nucleophilic substitution.

- Esterification : Final esterification using ethanol under acidic catalysis (e.g., H₂SO₄) .

- Optimization : Reaction yields are maximized by controlling temperature (e.g., 50–60°C for cyclization steps), using anhydrous solvents (e.g., THF or DMF), and employing catalysts like Lawesson’s reagent for sulfur-containing intermediates .

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Temperature | Catalyst/Yield | Reference |

|---|---|---|---|---|

| Sulfonylation | DCM | 0–5°C | Triethylamine | |

| Cyclization | THF | 50–60°C | Lawesson’s reagent | |

| Purification | Ethyl acetate | – | Column chromatography |

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify bond connectivity and stereochemistry, particularly for the pyrrolidine and sulfonyl groups .

- X-ray Crystallography : Resolves absolute configuration and confirms bond angles/lengths in the solid state .

- HPLC/MS : Ensures purity (>95%) and identifies byproducts (e.g., unreacted intermediates) .

- FT-IR : Validates functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 1.2–1.4 (ester CH₃), δ 3.5–4.0 (pyrrolidine CH₂) | |

| X-ray | Bond length: C–S (1.76 Å), C–N (1.47 Å) | |

| HPLC Retention Time | 8.2 min (C18 column, acetonitrile/water) |

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to proteins (e.g., enzymes with sulfonamide-binding pockets). The sulfonyl group may interact with arginine residues via hydrogen bonds .

- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. The pyrrolidine ring’s conformation influences steric accessibility .

- MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration) based on logP values (~3.5 estimated) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Conflicting data (e.g., ambiguous NOE correlations in NMR or unexpected HPLC peaks) can be addressed by:

- Multi-Technique Cross-Validation : Compare NMR with X-ray data to confirm stereochemistry .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen connectivity in complex heterocycles .

- High-Resolution MS : Identify fragment ions to distinguish isomers (e.g., regioisomeric sulfonamides) .

Q. How can researchers evaluate the compound’s biological activity, such as antitumor potential?

- Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Sulfonamide derivatives show IC₅₀ values in the µM range by disrupting tubulin polymerization .

- Mechanistic Studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .

- SAR Analysis : Modify the pyrrolidine or sulfonyl groups to correlate structure with activity. For example, dimethylphenyl substitution enhances lipophilicity and target binding .

Q. Table 3: Representative Biological Data

| Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 12.3 | Tubulin inhibition | |

| A549 (Lung) | 18.7 | Caspase-3 activation |

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Re-run experiments in matching solvents .

- Tautomerism : For oxoacetate derivatives, consider keto-enol tautomerism impacting NMR peak assignments .

- Dynamic Effects : Low-temperature NMR (−40°C) can "freeze" conformational changes for clearer spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.